molecular formula C7H4ClF3 B7723735 4-Chlorobenzotrifluoride CAS No. 98-56-6, 92709-16-5

4-Chlorobenzotrifluoride

Cat. No.: B7723735
CAS No.: 98-56-6, 92709-16-5
M. Wt: 180.55 g/mol
InChI Key: QULYNCCPRWKEMF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Chlorobenzotrifluoride (4-CBTF), also known as para-chlorobenzotrifluoride or p-ClC6H4CF3, is primarily used as a solvent in various applications, including adhesives, pigments, sealant chemicals, paints, and coatings . It is also an important intermediate for the synthesis of dyes, pharmaceuticals, pesticides, insecticides, and herbicides .

Mode of Action

It is known to participate in the oh radical and chlorine atom kinetics of substituted aromatic compounds . This suggests that 4-CBTF may interact with these radicals and atoms, leading to changes in their reactivity or behavior .

Biochemical Pathways

4-CBTF is involved in the gas-phase reaction kinetics of substituted aromatic compounds . This suggests that it may affect various biochemical pathways related to these compounds.

Pharmacokinetics

In a study involving rats, approximately 80% of a single dose of 4-CBTF was rapidly exhaled, unchanged. Another 2 to 3% was recovered, unchanged, in the feces. About 15% was metabolized and recovered in the urine mainly in the form of glucuronide metabolites . This suggests that 4-CBTF is rapidly absorbed and distributed in the body, metabolized to a certain extent, and then excreted.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-CBTF. For instance, it is a volatile chemical product (VCP) whose release into the atmosphere potentially impacts air quality . Furthermore, it is classified as hazardous according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS), indicating that it poses risks to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chlorobenzotrifluoride typically involves the chlorination of benzotrifluoride. One common method includes placing benzotrifluoride into a reaction unit, feeding chlorine gas into the unit after heating, and adding an initiator suspension. The reaction is maintained at specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, benzotrifluoride undergoes chlorination to form chlorobenzotrichloride. This intermediate is then reacted with hydrogen fluoride under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorobenzotrifluoride is utilized in a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the chlorine atom at the para position relative to the trifluoromethyl group enhances its reactivity in substitution reactions compared to its ortho and meta isomers .

Properties

IUPAC Name

1-chloro-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
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InChI Key

QULYNCCPRWKEMF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)Cl
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Molecular Formula

C7H4ClF3
Record name P-CHLOROBENZOTRIFLUORIDE
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DSSTOX Substance ID

DTXSID7024821
Record name 1-Chloro-4-(trifluoromethyl)benzene
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Molecular Weight

180.55 g/mol
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Physical Description

P-chlorobenzotrifluoride is a clear colorless liquid with an aromatic odor. (NTP, 1992), Liquid; NKRA; Water or Solvent Wet Solid, Liquid with a strong but not unpleasant odor; [Merck Index] Clear colorless liquid; [CAMEO], Clear colorless liquid with an aromatic odor.
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Boiling Point

277 to 280 °F at 760 mmHg (NTP, 1992), 139.3 °C, 277-280 °F
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Flash Point

117 °F (NTP, 1992), 109 °F (43 °C) closed cup, 117 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 29 ppm at 25 °C
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Density

1.34 (NTP, 1992) - Denser than water; will sink, 1.3340 g/cu cm at 25 °C, 1.34
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Vapor Density

6.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.24 (Air = 1), 6.24
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Vapor Pressure

1 mmHg at 32 °F ; 5 mmHg at 76.5 °F (NTP, 1992), 7.63 [mmHg], Specific gravity: 1.334 at 25 °C/4 °C; VP: 5.3 mm Hg at 20 °C, 7.63 mm Hg at 25 °C, 1 mmHg at 32 °F, 5 mmHg at 76.5 °F
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Color/Form

Water-white liquid

CAS No.

98-56-6, 98-56-6, 92709-16-5
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Melting Point

-33 °F (NTP, 1992), -33 °C, -33 °F
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Synthesis routes and methods I

Procedure details

The solution is heated to 60°-70° C. with stirring, using a magnetic stirring bar. Bromine, 32 g (0.2 mole), is added dropwise sub-surface. The reddish color dissipates quickly and a gas evolution occurs. A catalytic amount of radical initiator such as azodiisobutyronitrile may be added intermittently to promote the reaction. When the color begins to sustain, the pot temperature is raised to 90°-100° C. The remaining bromine is added in the same fashion. The pot temperature can be raised to 110°-120° C. for 2-4 hours. During this period, an additional amount of bromine such as 1-2 g may be added to complete the conversion of (I). 4-chlorobenzotrifluoride can be obtained in a good yield by fractional distillation of the mixture.
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Synthesis routes and methods II

Procedure details

WO00/35851/2000 talks about synthesis of 2,6-Dichloro-4-trifluoromethylaniline starting from 3,4,5-trichloro-benzotrifluoride in the presence of alkaline fluorides like lithium fluoride and ammonia in the presence of N-methylpyrrolidone at 250° C. to give 97% conversion and 87% selectivity. The main drawback of the above process is the synthesis of 3,4,5-trichlorobenzotrifluoride in high yield and purity. Chlorination of p-chlorobenzotrifluoride gives a mixture of 3,4,5-trichlorobenzotrifluoride in 72% GLC conversions, 3,4-dichloro and tetrachlorobenzotrifluoride. The process to get pure 3,4,5-isomer from this mixture by fractionation followed by crystallization is very tedious. Moreover in-spite of using very pure intermediates, substantial amount of an undesired isomer (3-amino-4,5-dichlorobenzotrifluoride) is also obtained.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzotrifluoride
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Reactant of Route 2
4-Chlorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzotrifluoride
Reactant of Route 4
4-Chlorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzotrifluoride

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